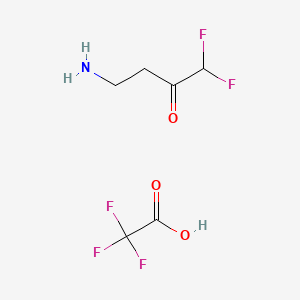
4-Amino-1,1-difluorobutan-2-one,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1,1-difluorobutan-2-one; trifluoroacetic acid is a compound that combines the properties of both 4-amino-1,1-difluorobutan-2-one and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,1-difluorobutan-2-one typically involves the introduction of fluorine atoms into the butanone structure. One common method is the reaction of 4-amino-2-butanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and ensure high yield.
Trifluoroacetic acid is synthesized industrially by the electrochemical fluorination of acetic acid or by the reaction of chloroacetic acid with hydrogen fluoride. The reaction conditions involve high temperatures and pressures to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 4-amino-1,1-difluorobutan-2-one involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. Trifluoroacetic acid is produced in large quantities using continuous flow reactors that allow for efficient heat and mass transfer, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-amino-1,1-difluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Trifluoroacetic acid is known for its strong acidity and can participate in:
Esterification: Reacts with alcohols to form trifluoroacetate esters.
Deprotection: Used to remove protecting groups in peptide synthesis.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
4-amino-1,1-difluorobutan-2-one; trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Studied for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-1,1-difluorobutan-2-one involves its interaction with biological molecules through its amino and carbonyl groups. The fluorine atoms enhance its reactivity and stability, making it a valuable tool in biochemical studies. Trifluoroacetic acid acts as a strong acid, facilitating various chemical reactions by donating protons and stabilizing reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-butanone: Lacks the fluorine atoms, making it less reactive and stable.
1,1-difluorobutan-2-one: Lacks the amino group, limiting its applications in biochemical studies.
Trifluoroacetic acid: While similar in its acidic properties, it does not have the amino and carbonyl functionalities of 4-amino-1,1-difluorobutan-2-one.
Uniqueness
4-amino-1,1-difluorobutan-2-one; trifluoroacetic acid is unique due to the combination of fluorine atoms, amino group, and carbonyl group in its structure. This combination imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6H8F5NO3 |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
4-amino-1,1-difluorobutan-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7F2NO.C2HF3O2/c5-4(6)3(8)1-2-7;3-2(4,5)1(6)7/h4H,1-2,7H2;(H,6,7) |
InChI Key |
OQSBWGGWNWNKSU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)C(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


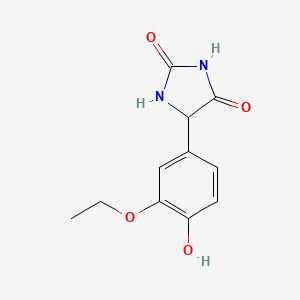
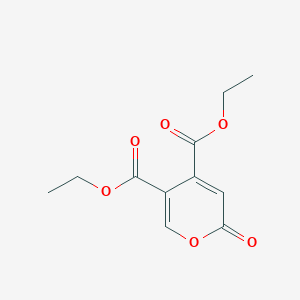

![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
![N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
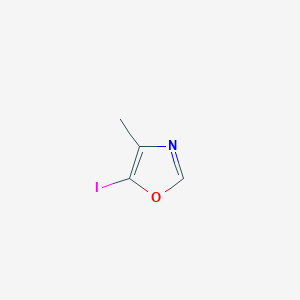
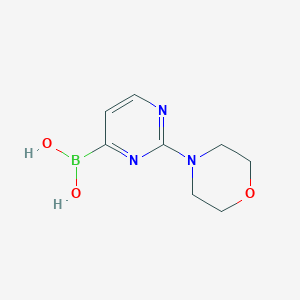

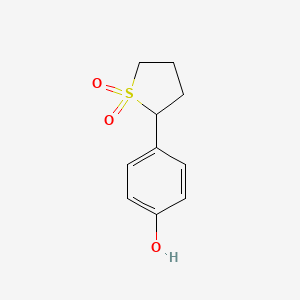
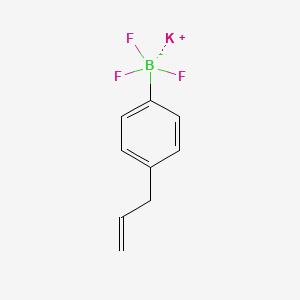
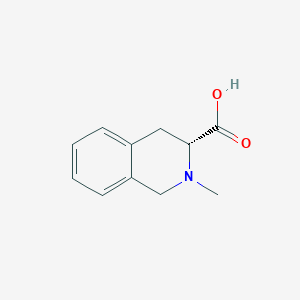
![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
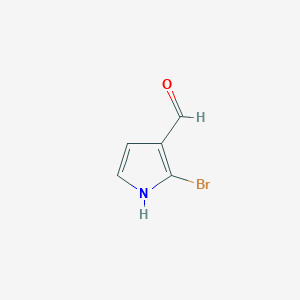
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)
